2,2-Difluoro-N-methylpropan-1-amine;hydrochloride

Description

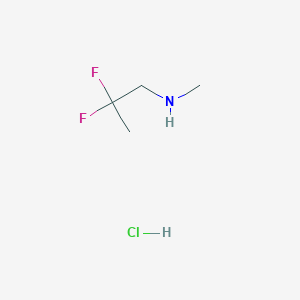

2,2-Difluoro-N-methylpropan-1-amine hydrochloride is a fluorinated amine hydrochloride salt with the molecular formula C₄H₁₀ClF₂N. Structurally, it features a propan-1-amine backbone substituted with two fluorine atoms at the second carbon and a methyl group attached to the nitrogen (N-methyl). The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2,2-difluoro-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-4(5,6)3-7-2;/h7H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGYTRWTLWUPDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170129-90-3 | |

| Record name | (2,2-difluoropropyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-N-methylpropan-1-amine;hydrochloride typically involves the following steps:

Fluorination: The starting material, 2,2-difluoropropane, is prepared by the fluorination of propane using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.

Amination: The 2,2-difluoropropane is then subjected to an amination reaction with methylamine. This reaction is usually carried out under high pressure and elevated temperatures to ensure complete conversion.

Hydrochloride Formation: The resulting 2,2-Difluoro-N-methylpropan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.

Catalysts: Catalysts such as palladium or platinum may be used to enhance the reaction rates and selectivity.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-N-methylpropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted amines or fluorinated compounds.

Oxidation Products: Corresponding oxides or hydroxylated derivatives.

Reduction Products: Reduced amines or other hydrogenated compounds.

Scientific Research Applications

2,2-Difluoro-N-methylpropan-1-amine;hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-N-methylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Receptors: It may bind to specific receptors in biological systems, altering their activity and leading to various physiological effects.

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and biochemical processes.

Signal Transduction: The compound may influence signal transduction pathways, modulating cellular responses and functions.

Comparison with Similar Compounds

Structural Analogs and Their Properties

| Compound Name | Molecular Formula | Halogen Type/Position | Key Features |

|---|---|---|---|

| 2,2-Difluoro-N-methylpropan-1-amine hydrochloride | C₄H₁₀ClF₂N | 2 F at C2 | Enhanced polarity due to dual fluorine; N-methyl for steric control. |

| 1-Fluoro-2-methylpropan-2-amine hydrochloride | C₄H₉FClN | 1 F at C1 | Single fluorine at C1; tertiary amine structure reduces reactivity. |

| N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride | C₄H₇F₃ClN | 3 F at C2 | Trifluoromethyl group increases electronegativity and lipophilicity. |

| 3-Chloro-N,N-dimethylpropane-1-amine hydrochloride | C₅H₁₃Cl₂N | 1 Cl at C3 | Chlorine substituent (larger, less electronegative) alters steric effects. |

| (2S)-1-aminopropan-2-ylamine dihydrochloride | C₅H₁₄Cl₂F₂N₂ | 2 F in ethyl side chain | Dihydrochloride salt; stereospecific S-configuration influences H-bonding. |

Key Differences and Implications

Halogen Effects :

- Fluorine vs. Chlorine : Fluorine’s high electronegativity (compared to chlorine) enhances hydrogen bonding and polarity, improving solubility in aqueous environments. Chlorine’s larger atomic size may increase steric hindrance and alter pharmacokinetics .

- Positional Isomerism : Fluorination at C2 (target compound) vs. C1 () affects molecular dipole moments and reactivity. Tertiary amines (e.g., 1-fluoro-2-methylpropan-2-amine) exhibit lower basicity than primary/secondary amines .

Salt Forms :

- Hydrochloride salts (e.g., target compound, ) improve crystallinity and stability. Dihydrochloride salts () further enhance solubility but may complicate synthesis .

Applications :

Biological Activity

2,2-Difluoro-N-methylpropan-1-amine hydrochloride, a fluorinated amine compound, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, drawing from diverse research sources.

Chemical Structure

The compound's chemical structure is characterized by the presence of two fluorine atoms attached to a carbon adjacent to the nitrogen in the amine group. Its molecular formula is with a CAS number of 2170129-90-3.

Physical Properties

- Molecular Weight : 137.57 g/mol

- Melting Point : Data not widely reported; further studies needed for precise values.

- Solubility : Generally soluble in polar solvents due to the presence of the amine and hydrochloride groups.

The biological activity of 2,2-Difluoro-N-methylpropan-1-amine hydrochloride is primarily attributed to its interactions with various biological targets, including receptors and enzymes.

Potential Mechanisms Include :

- Receptor Modulation : Similar compounds have shown affinity for neurotransmitter receptors, suggesting potential effects on neurological pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of this compound within biological systems. Preliminary data suggest:

- Absorption : Oral bioavailability may be limited due to first-pass metabolism.

- Distribution : Likely distributed in tissues with high perfusion rates.

- Metabolism : May undergo hepatic metabolism, producing active or inactive metabolites.

- Excretion : Primarily renal excretion expected based on amine structure.

Case Studies and Research Findings

- Neuropharmacological Studies

- Toxicological Assessments

-

Antimicrobial Activity

- Research has suggested that certain fluorinated amines possess antimicrobial properties. A comparative analysis indicated that 2,2-Difluoro-N-methylpropan-1-amine hydrochloride demonstrated moderate activity against specific bacterial strains .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2,2-Difluoro-N-methylpropan-1-amine HCl | Moderate antimicrobial effects | Receptor modulation, enzyme inhibition |

| 4-(3,3,3-Trifluoropropyl)piperidin-4-ol | Neuroactive potential | Receptor interaction |

| 3-Bromo-1-(4-chlorophenyl)pyrrole | Anticancer properties | Targeting multiple receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.